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molecular formula C7H11NO3 B1345559 Methyl 1-methyl-5-oxopyrrolidine-3-carboxylate CAS No. 59857-86-2

Methyl 1-methyl-5-oxopyrrolidine-3-carboxylate

Cat. No. B1345559
M. Wt: 157.17 g/mol
InChI Key: JFZRRXGXEHUJCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04071530

Procedure details

A solution of 2.3g (106 m moles) of LiBH4 in 150 ml of diethyl ether was slowly added dropwise at +5° C to 17.0g (107 m mols) of 4-carbomethoxy-1-methyl-pyrrolidone in 20 ml of absolute diethyl ether. Stirring was continued for 2 hours at room temperature, then the mixture was acidified with 2N sulfuric acid (pH 2), the solvent and water were distilled off to a large extent in vacuo and the remaining residue was extracted with methylene chloride. The dried methylene chloride phase was concentrated and the residue was distilled in vacuo. 5 g of the compounds desired were obtained in a 98 % purity: nD20 : 1.4950.
Name
Quantity
2.3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Li+].[BH4-].[C:3]([CH:7]1[CH2:11][N:10]([CH3:12])[C:9](=[O:13])[CH2:8]1)(OC)=[O:4].S(=O)(=O)(O)O>C(OCC)C>[OH:4][CH2:3][CH:7]1[CH2:11][N:10]([CH3:12])[C:9](=[O:13])[CH2:8]1 |f:0.1|

Inputs

Step One
Name
Quantity
2.3 g
Type
reactant
Smiles
[Li+].[BH4-]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(OC)C1CC(N(C1)C)=O
Name
Quantity
150 mL
Type
solvent
Smiles
C(C)OCC
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)OCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O

Conditions

Stirring
Type
CUSTOM
Details
Stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
the solvent and water were distilled off to a large extent in vacuo
EXTRACTION
Type
EXTRACTION
Details
the remaining residue was extracted with methylene chloride
CONCENTRATION
Type
CONCENTRATION
Details
The dried methylene chloride phase was concentrated
DISTILLATION
Type
DISTILLATION
Details
the residue was distilled in vacuo

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
OCC1CC(N(C1)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 5 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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